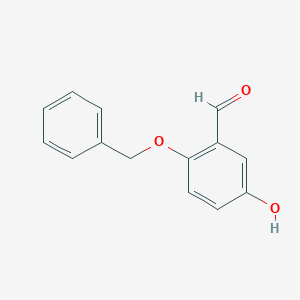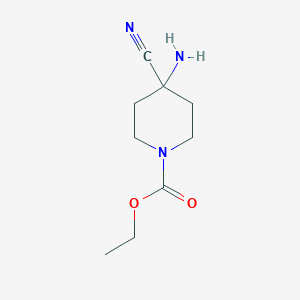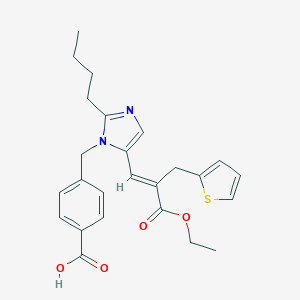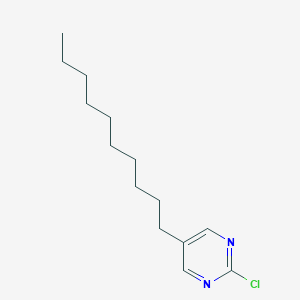![molecular formula C11H20O B065697 (3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane CAS No. 184178-86-7](/img/structure/B65697.png)
(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane, commonly known as spirocyclic ether, is a chemical compound with a unique molecular structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and organic synthesis.
Mecanismo De Acción
The mechanism of action of spirocyclic ether is not fully understood. However, studies have shown that it can interact with various biological targets, including enzymes and receptors. The antitumor activity of spirocyclic ether is believed to be due to its ability to inhibit tubulin polymerization, which is essential for cell division. The antibacterial activity of spirocyclic ether is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Spirocyclic ether has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Spirocyclic ether has also been found to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spirocyclic ether has several advantages for lab experiments. It is easy to synthesize, and its unique molecular structure makes it an attractive building block for the synthesis of complex molecules. However, spirocyclic ether has some limitations for lab experiments. It is highly reactive and can be difficult to handle. Additionally, its biological activity can be affected by its stereochemistry, which can make it challenging to study.
Direcciones Futuras
There are several future directions for research on spirocyclic ether. One area of interest is the development of new drugs based on spirocyclic ether. Researchers are also exploring the use of spirocyclic ether as a chiral building block for the synthesis of natural products and pharmaceuticals. Additionally, further studies are needed to fully understand the mechanism of action of spirocyclic ether and its potential applications in various fields, including neuroscience and materials science.
Conclusion:
In conclusion, spirocyclic ether is a unique and versatile compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on spirocyclic ether is needed to fully understand its potential and to develop new applications for this fascinating compound.
Métodos De Síntesis
Spirocyclic ether can be synthesized through various methods, including the Diels-Alder reaction, Michael addition, and ring-closing metathesis. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. Michael addition involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Ring-closing metathesis involves the reaction of two alkenes to form a cyclic compound. The synthesis of spirocyclic ether through ring-closing metathesis has been found to be the most efficient and practical method.
Aplicaciones Científicas De Investigación
Spirocyclic ether has been found to have potential applications in medicinal chemistry, particularly in the development of new drugs. It has been reported to possess antitumor, antifungal, and antibacterial activities. Spirocyclic ether has also been used as a chiral building block in the synthesis of various natural products and pharmaceuticals.
Propiedades
Número CAS |
184178-86-7 |
|---|---|
Nombre del producto |
(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane |
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C11H20O/c1-8(2)10-5-4-9(3)6-11(10)7-12-11/h8-10H,4-7H2,1-3H3/t9-,10+,11-/m1/s1 |
Clave InChI |
BJPUHZQRGZKFJL-OUAUKWLOSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@]2(C1)CO2)C(C)C |
SMILES |
CC1CCC(C2(C1)CO2)C(C)C |
SMILES canónico |
CC1CCC(C2(C1)CO2)C(C)C |
Sinónimos |
1-Oxaspiro[2.5]octane,7-methyl-4-(1-methylethyl)-,(3S,4S,7R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



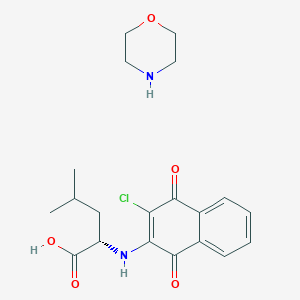
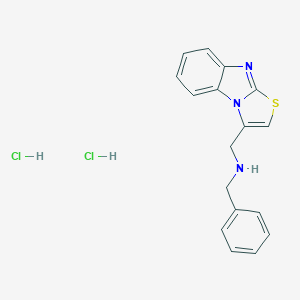

![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
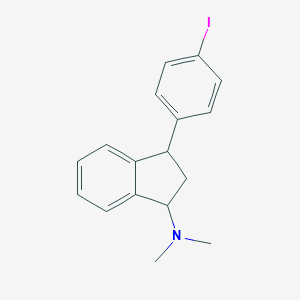
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)
